2-Methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with phenanthroline derivatives, followed by bromination and esterification reactions. The reaction conditions often require the use of solvents like acetonitrile (MeCN) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the phenanthroline moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like ammonia (NH₃) or thiols (R-SH). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, including its use as an anticancer agent or in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H23BrN2O4 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[2-methoxy-4-(9-oxo-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-8-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C30H23BrN2O4/c1-36-26-16-18(9-14-25(26)37-30(35)17-7-10-19(31)11-8-17)29-28-21(4-2-6-24(28)34)27-20-5-3-15-32-22(20)12-13-23(27)33-29/h3,5,7-16,29,33H,2,4,6H2,1H3 |
InChI Key |
KMTDCBMCAVUUBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5)OC(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.